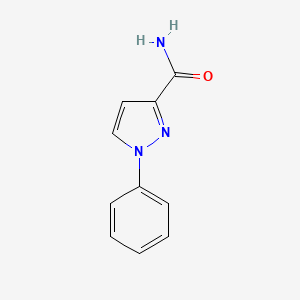![molecular formula C15H24N4O3S B2606389 tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1448074-79-0](/img/structure/B2606389.png)
tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a thiazole ring, which is a heterocycle with sulfur and nitrogen. The molecule also has tert-butyl, isopropyl, and carboxylate functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would be influenced by the electron-rich heterocycles and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis of Pyridinone Derivatives : A study detailed the synthesis of various pyridinone derivatives, including methods like Hofmann reaction and reactions with acyl halides. These compounds are structurally related to the target chemical and show the versatility of pyridinone-based compounds in synthesis (Shatsauskas et al., 2017).
Formation of Oxazolones from Amino Acids : Research demonstrated the formation of oxazolones, which are structurally related to the tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo compound. This study highlighted the potential of these compounds in peptide synthesis (Benoiton et al., 1981).
Microwave-Assisted Synthesis of Pyridinethiones : A study focused on the synthesis of isothiazolopyridines and related compounds using microwave techniques, indicating advanced methods in synthesizing structurally related compounds (Youssef et al., 2012).
Structural and Chemical Characterization
Characterization of Pyrrolidine Derivatives : The synthesis and crystal structure of tert-butyl pyrrolidine-1-carboxylate derivatives were investigated, showing the detailed structural analysis of compounds related to the tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo compound (Naveen et al., 2007).
DFT Analyses of Thieno[2,3-c]pyridine Derivatives : A study conducted thorough DFT analyses on thieno[2,3-c]pyridine derivatives, which are structurally related to the target compound. This research provides insights into the electronic structure and properties of similar compounds (Çolak et al., 2021).
Biological and Medicinal Applications
- Anticholinesterase Activity : A study on tert-butyl thiophene derivatives demonstrated anticholinesterase activity, hinting at the potential biological applications of similar compounds (Pietsch et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(propan-2-ylcarbamoylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-9(2)16-12(20)18-13-17-10-6-7-19(8-11(10)23-13)14(21)22-15(3,4)5/h9H,6-8H2,1-5H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKOFYAKUXPSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)
![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)
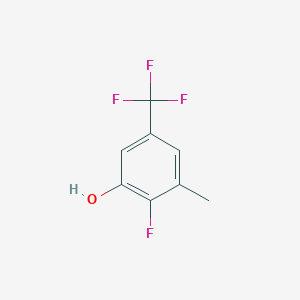
![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)
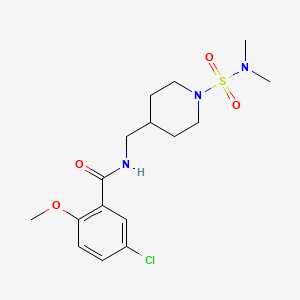
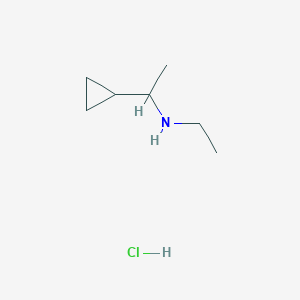
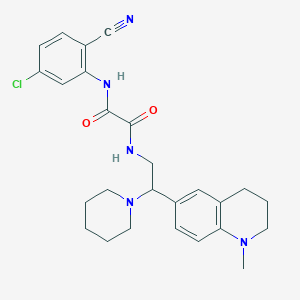
![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)

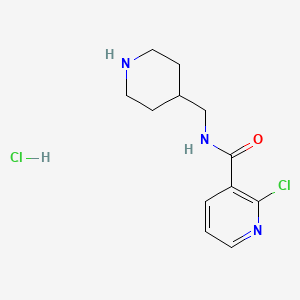
![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)
